molecular formula C24H26O4S B182281 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate CAS No. 124937-85-5

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate

Cat. No.: B182281
CAS No.: 124937-85-5
M. Wt: 410.5 g/mol
InChI Key: XFMJXASCGLTHSN-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The structure of this compound includes a methoxy and methyl-substituted phenyl group, a phenylpropyl chain, and a 4-methylbenzenesulfonate ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-5-methylphenol and 3-phenylpropyl bromide.

    Formation of Intermediate: The phenol undergoes an alkylation reaction with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate to form 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol.

    Sulfonation: The intermediate alcohol is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate ester group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

    Hydrolysis: In the presence of aqueous acids or bases, the sulfonate ester can hydrolyze to yield the corresponding alcohol and sulfonic acid.

    Oxidation: The methoxy and methyl groups on the phenyl ring can undergo oxidation reactions, forming quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH) in aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

Major Products

    Nucleophilic Substitution: Products include substituted amines or thiols.

    Hydrolysis: Products are 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol and 4-methylbenzenesulfonic acid.

    Oxidation: Products include quinones or other oxidized phenyl derivatives.

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: Employed in biochemical assays and studies to investigate enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate exerts its effects depends on its application:

    In Organic Synthesis: Acts as a reactive intermediate, facilitating the formation of new chemical bonds through nucleophilic substitution or other reactions.

    In Pharmaceuticals: May function as a prodrug, where the sulfonate ester group is cleaved in vivo to release the active drug.

    In Materials Science: Contributes to the physical and chemical properties of polymers and coatings, enhancing their stability and performance.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-3-phenylpropyl 4-methylbenzenesulfonate
  • 3-(2-Methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate
  • 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-chlorobenzenesulfonate

Uniqueness

3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O4S/c1-18-9-12-21(13-10-18)29(25,26)28-16-15-22(20-7-5-4-6-8-20)23-17-19(2)11-14-24(23)27-3/h4-14,17,22H,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMJXASCGLTHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457448
Record name 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124937-85-5
Record name 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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